2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H25NO |
|---|---|
Molecular Weight |
223.35 g/mol |
IUPAC Name |
2-[(3,5-dimethyl-1-adamantyl)amino]ethanol |
InChI |
InChI=1S/C14H25NO/c1-12-5-11-6-13(2,8-12)10-14(7-11,9-12)15-3-4-16/h11,15-16H,3-10H2,1-2H3 |
InChI Key |
HXDRZBDZKHGPRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NCCO)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 3,5 Dimethyl 1 Adamantyl Amino Ethanol and Analogues
Strategies for Functionalization of the Adamantane (B196018) Core
The functionalization of the adamantane cage is a critical step in the synthesis of complex adamantane derivatives. The inertness of the C-H bonds in adamantane presents a significant challenge, necessitating specific chemical strategies to introduce functional groups at the desired positions.
Direct Functionalization Approaches
Direct functionalization involves the direct conversion of a C-H bond on the adamantane skeleton to a C-X bond (where X is a heteroatom or a carbon substituent). These methods are often advantageous due to their atom economy and shorter synthetic sequences.
Radical reactions are a prominent method for the direct functionalization of adamantane. nih.gov The bridgehead positions of adamantane are particularly susceptible to radical abstraction due to the stability of the resulting tertiary radical. For instance, the use of peroxide catalysts can generate tert-butoxyl radicals, which can abstract a hydrogen atom from a bridgehead position of 3,5-dimethyladamantane. nih.gov The resulting 3,5-dimethyl-1-adamantyl radical can then be trapped by various reagents to introduce a functional group.
Another direct approach involves photocatalysis. For example, decatungstate photocatalysis can be used for the C-H functionalization of adamantane. nih.gov Upon irradiation, the photocatalyst abstracts a hydrogen atom from adamantane, generating an adamantyl radical which can then participate in further reactions. nih.gov
Halogenation is another key direct functionalization method. The reaction of adamantane with reagents like iodoform (B1672029) and solid NaOH can lead to the regioselective iodination of the bridgehead positions. google.com This halogenated intermediate can then be converted to other functional groups.
Construction of Substituted Adamantane Frameworks
In cases where direct functionalization is not feasible or does not provide the desired regioselectivity, the substituted adamantane framework can be constructed from simpler cyclic or acyclic precursors. This approach allows for greater control over the placement of substituents.
One such strategy is the protoadamantane-adamantane rearrangement. This key transformation has been extensively used in the synthesis of 1,2-disubstituted adamantane derivatives. nih.gov The synthesis often starts with a bicyclic precursor which, upon rearrangement, forms the adamantane cage with the desired substitution pattern. nih.gov
Another approach involves the construction of the adamantane skeleton through a series of annulation and cyclization reactions. For example, the first synthesis of the adamantane molecule itself involved the use of formaldehyde (B43269) and dimethyl malonate to build the cage structure. nih.gov Similar principles can be applied to construct substituted adamantane frameworks by using appropriately substituted starting materials.
Synthesis of Amino Alcohol Moieties in Adamantane Derivatives
Once the adamantane core is appropriately functionalized, the next critical step is the introduction of the amino alcohol moiety. This can be achieved through various amination and alkylation strategies.
Amination Reactions and Alkylation Strategies
A common method for introducing an amino group is through the Ritter reaction. This reaction involves the treatment of an alcohol or an alkene with a nitrile in the presence of a strong acid to form an amide, which can then be hydrolyzed to the corresponding amine. google.com For instance, a hydroxylated adamantane derivative could be reacted with a nitrile to introduce an amino group.
Another approach is the reduction of nitriles or amides. For example, a carboxyl group on the adamantane core can be converted to an amide, which is then reduced to an amine using a reducing agent like lithium aluminum hydride. researchgate.net
The amino alcohol side chain can also be introduced by the reaction of an adamantyl amine with an epoxide. For example, 1-aminoadamantane can react with ethylene (B1197577) oxide to yield 2-(1-adamantylamino)ethanol. A similar strategy can be envisioned for the synthesis of 2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol, starting from 1-amino-3,5-dimethyladamantane.
Alternatively, an adamantyl halide can be reacted with ethanolamine (B43304) in an alkylation reaction to form the desired amino alcohol.
Stereoselective Synthesis of Chiral Adamantane Amino Alcohols
Many adamantane derivatives with biological activity are chiral. Therefore, the development of stereoselective synthetic methods is of great importance.
One approach to stereoselective synthesis involves the use of chiral catalysts. For example, a chiral catalyst can mediate an asymmetric C-H functionalization via an enantioselective hydrogen atom transfer (HAT). nih.gov This can lead to the formation of a chiral adamantane intermediate which can then be converted to the desired amino alcohol.
Another strategy is the use of chiral auxiliaries. A chiral auxiliary can be attached to the adamantane precursor, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed.
Resolution of a racemic mixture is also a common method to obtain enantiomerically pure adamantane derivatives. This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.
Green Chemistry Approaches in Adamantane Amino Alcohol Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like adamantane derivatives to reduce the environmental impact of chemical processes.
One green chemistry approach is the use of environmentally friendly solvents and reagents. For example, the use of water as a solvent and hydrogen peroxide as an eco-friendly oxidant is being explored. researchgate.net
Photocatalysis, as mentioned earlier, can also be considered a green approach as it often proceeds under mild conditions and can reduce the need for harsh reagents. gaylordchemical.com
Advanced Spectroscopic and Structural Elucidation Methodologies for Adamantane Amino Alcohols
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including adamantane (B196018) derivatives. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the molecular structure of 2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the adamantyl cage, the two methyl groups, the ethanolamino side chain, and the amine and hydroxyl protons. The adamantane cage itself, being highly symmetrical even with substitution, would present a complex series of overlapping multiplets in the aliphatic region of the spectrum. The two methyl groups at positions 3 and 5 are chemically equivalent and would therefore give rise to a single, sharp singlet. The protons of the ethanolamino moiety (-NH-CH₂-CH₂-OH) would appear as distinct multiplets. The methylene (B1212753) group adjacent to the nitrogen atom would likely be a triplet, as would the methylene group adjacent to the hydroxyl group, due to spin-spin coupling with each other. The chemical shifts of these protons are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms. The amine (-NH) and hydroxyl (-OH) protons would appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration. Deuterium exchange studies could be used to confirm the assignment of these labile protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The adamantane cage would show a set of signals corresponding to the different carbon environments. The carbon atoms bearing the methyl groups (C-3 and C-5) would be equivalent, as would the methyl carbons themselves. The bridgehead carbon attached to the amino group (C-1) would have a distinct chemical shift. The other carbons of the adamantane skeleton would also give rise to a series of signals. The two carbons of the ethanolamino side chain would be clearly distinguishable, with the carbon bonded to the oxygen atom appearing at a higher chemical shift (further downfield) than the carbon bonded to the nitrogen atom.
Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Adamantyl CH₂, CH | 1.0 - 2.5 | 30 - 50 |
| Adamantyl C-1 | - | ~55 - 65 |
| Adamantyl C-3, C-5 | - | ~30 - 40 |
| -CH₃ | ~0.8 - 1.2 (singlet) | ~25 - 35 |
| -NH-CH ₂- | ~2.5 - 3.0 (triplet) | ~40 - 50 |
| -CH ₂-OH | ~3.5 - 4.0 (triplet) | ~60 - 70 |
| -NH - | Variable (broad singlet) | - |
| -OH | Variable (broad singlet) | - |
Note: These are estimated chemical shift ranges based on data for similar adamantane derivatives and amino alcohols. Actual experimental values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) Techniques for Molecular Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) would be employed.
Under EI-MS, the molecule is expected to undergo fragmentation, providing a characteristic fingerprint. The molecular ion peak (M⁺) would confirm the molecular weight of the compound. Key fragmentation pathways would likely involve the cleavage of the C-N bond, leading to the formation of a stable 3,5-dimethyl-1-adamantyl cation. Another prominent fragmentation would be the loss of the ethanol (B145695) group.
ESI-MS, a softer ionization technique, would be particularly useful for observing the protonated molecule [M+H]⁺ with minimal fragmentation, thus providing a clear confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, from which the elemental formula (C₁₄H₂₅NO) can be confirmed with high accuracy.
Expected Key Fragments in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment | Fragmentation Pathway |
| 223 | [C₁₄H₂₅NO]⁺ (Molecular Ion) | - |
| 208 | [C₁₃H₂₂NO]⁺ | Loss of CH₃ |
| 178 | [C₁₂H₂₀]⁺ | Loss of C₂H₅NO (ethanolamine) |
| 164 | [C₁₂H₂₀N]⁺ | Cleavage of the C-C bond in the ethanol side chain |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. To perform this analysis, a single crystal of this compound of suitable size and quality would be required.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, purification, and assessment of the purity of synthetic compounds like this compound.
Thin-Layer Chromatography (TLC): TLC would be used as a rapid and convenient method to monitor the progress of the synthesis and to get a preliminary indication of the purity of the product. The choice of the mobile phase (a mixture of solvents) would be optimized to achieve good separation of the product from any starting materials or by-products.
Column Chromatography: For the purification of the compound on a larger scale, column chromatography would be the method of choice. A suitable stationary phase, such as silica (B1680970) gel, and an appropriate eluent system would be used to isolate the desired compound in high purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the final purity assessment of the compound. A reversed-phase HPLC method would likely be developed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as trifluoroacetic acid. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions. The purity would be determined by integrating the peak area of the main compound and any impurities.
Gas Chromatography (GC): Given the volatility of many adamantane derivatives, gas chromatography could also be an effective method for purity analysis. The compound would be vaporized and passed through a capillary column. The retention time would be used for identification, and the peak area for quantification of purity. The choice of the stationary phase in the GC column would be critical for achieving good separation. Studies on halogenated adamantanes have shown the utility of GC in separating isomers and related compounds.
Biological Activities and Mechanistic Insights from in Vitro and Preclinical Studies
Evaluation of Antimicrobial Spectrum and Potency
While specific studies on 2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol are not extensively detailed in publicly available literature, the broader class of adamantane (B196018) derivatives has demonstrated notable antimicrobial properties. mdpi.comnih.gov Research into related compounds provides a framework for understanding its potential activities.
Antibacterial Activity Studies (Gram-Positive and Gram-Negative)
Research has shown that various adamantane derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, studies on amino acid derivatives of memantine (B1676192) (3,5-dimethyladamantan-1-amine), a closely related compound, revealed that conjugation with amino acids like valine, alanine, and glycine (B1666218) resulted in activity against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). uctm.edu Specifically, the valine conjugate of memantine showed the most promising activity against all tested strains. uctm.edu While direct data for this compound is not available, these findings suggest that the 3,5-dimethyladamantane core can be a key pharmacophore for antibacterial action.
Antifungal Activity Investigations
The antifungal potential of adamantane derivatives has also been an area of investigation. Studies on different series of adamantane-containing compounds have reported activity against various fungal species. nih.govnih.govresearchgate.net For example, certain novel adamantane derivatives have been tested against Candida albicans, a common pathogenic yeast. mdpi.comnih.gov Amino acid derivatives of memantine also demonstrated good antifungal activity against C. albicans, particularly when conjugated with bulky amino acids like phenylalanine and valine. uctm.edu
Membrane-Tropic Mechanisms of Antimicrobial Action
The lipophilic nature of the adamantane cage is believed to facilitate interaction with and disruption of microbial cell membranes. This "membranotropic" activity is considered a potential mechanism for the antimicrobial effects of some adamantane derivatives. mdpi.com By inserting into the lipid bilayer, these compounds can alter membrane fluidity and permeability, leading to leakage of cellular contents and ultimately, cell death. This mechanism is suggested for the activity of certain derivatives against biofilms of bacteria like E. faecalis and P. aeruginosa. mdpi.com
Antiviral Efficacy and Mechanisms of Action
The most well-documented therapeutic application of adamantane derivatives is in the treatment of influenza A virus infections. nih.govdrugbank.com Compounds like amantadine (B194251) and rimantadine (B1662185) have been used as antiviral agents, and their mechanism of action is well-established.
Studies on Viral Replication Inhibition
Adamantane derivatives are known to inhibit the replication of influenza A viruses. nih.govmdpi.comactanaturae.ru This inhibition is strain-specific and targets a crucial step in the viral life cycle. While many currently circulating influenza strains have developed resistance to older adamantane drugs, the search for new, effective derivatives continues. nih.govactanaturae.ru The core mechanism involves the disruption of a viral protein essential for replication.
Interference with Viral Uncoating Processes
The primary antiviral mechanism of action for amantadine and its relatives is the blockade of the M2 ion channel protein of the influenza A virus. drugbank.comnih.gov This protein is a proton channel necessary for the acidification of the interior of the viral particle after it enters a host cell. This acidification is a critical step that triggers the uncoating of the viral genome, releasing it into the cytoplasm to begin replication. By blocking this channel, adamantane derivatives prevent the viral RNA from being released, thereby halting the infection before it can progress. drugbank.comwikipedia.org Given its structural similarity to these established antiviral agents, it is hypothesized that this compound could potentially exert a similar effect.
Modulation of Metabolic Pathways
Adamantane derivatives have shown potential in modulating metabolic pathways, particularly those related to glucose homeostasis. The lipophilic nature of the adamantane cage is thought to facilitate interactions with cellular membranes and protein targets involved in metabolic regulation.
Certain aminoadamantane derivatives have been identified as a novel class of insulin (B600854) secretagogues. nih.govnih.gov In vitro studies using mouse islets have demonstrated that these compounds can stimulate insulin release. nih.govnih.gov The proposed mechanism involves the modulation of ion channel activity in pancreatic beta-cells.
Specifically, adamantane derivatives bearing an amino group have been shown to decrease the permeability of the beta-cell membrane to potassium ions (K+). nih.gov This inhibition of K+ efflux leads to depolarization of the cell membrane, which in turn activates voltage-dependent calcium channels. nih.gov The subsequent influx of calcium ions (Ca2+) is a critical trigger for the exocytosis of insulin-containing granules. nih.gov
The effects of these derivatives are dose-dependent, with a threshold concentration for stimulating insulin release. nih.gov It has been observed that at non-stimulatory glucose concentrations, 1-adamantanamine can inhibit 86Rb efflux (a marker for K+ movement), depolarize the beta-cell membrane, induce electrical activity, and stimulate 45Ca uptake and efflux, all of which culminate in insulin secretion. nih.gov At stimulatory glucose levels, these effects are potentiated. nih.govnih.gov The presence of the amino group appears crucial for this activity, as derivatives with carboxyl or hydroxyl groups are significantly less effective or inactive. nih.gov
Table 1: Effects of 1-Adamantanamine on Beta-Cell Ion Flux and Insulin Release
| Condition | Parameter Measured | Effect of 1-Adamantanamine (1 mM) | Reference |
|---|---|---|---|
| Non-stimulatory Glucose (3 mM) | 86Rb Efflux | Reversible Inhibition | nih.gov |
| Beta-Cell Membrane Potential | Depolarization | nih.gov | |
| 45Ca Uptake and Efflux | Stimulation | nih.gov | |
| Insulin Release | Triggered | nih.gov | |
| Stimulatory Glucose (10 mM) | 86Rb Efflux | Reversible Increase | nih.govnih.gov |
| 45Ca Uptake and Efflux | Augmentation | nih.govnih.gov | |
| Insulin Release | Increased | nih.govnih.gov |
The insulin secretagogue effects observed in vitro suggest that adamantane derivatives could exhibit hypoglycemic activity in vivo. Studies on new adamantane-isothiourea hybrid derivatives have demonstrated potent, dose-independent reductions in serum glucose levels in streptozotocin-induced diabetic rats, with effects comparable to the hypoglycemic drug gliclazide. researchgate.net This indicates that the adamantane scaffold can be incorporated into molecules that effectively lower blood glucose in animal models of diabetes. researchgate.net
Anti-inflammatory Properties and Cellular Pathways
Adamantane derivatives have been investigated for their anti-inflammatory potential, with several studies indicating their ability to modulate inflammatory responses through various cellular pathways. researchgate.netnih.govmdpi.comnih.gov
One study on a series of adamantane-containing molecules found that the most active compound inhibited inflammation induced by Baker's yeast, a model that involves the activation of the lipoxygenase and/or complement systems. nih.gov This suggests a mechanism of action that may differ from traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase enzymes. nih.gov
More detailed mechanistic insights come from studies on N-adamantyl-4-methylthiazol-2-amine (KHG26693) in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov Microglia are key immune cells in the central nervous system, and their activation is associated with neuroinflammation. nih.gov In this model, the adamantane derivative suppressed several inflammatory responses, including the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), as well as reactive oxygen species (ROS) and nitric oxide (NO). nih.gov
The anti-inflammatory and antioxidative actions of this compound were linked to the downregulation of NADPH oxidase (NOX), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). nih.gov Furthermore, its pharmacological effects were facilitated by the inhibition of the toll-like receptor 4 (TLR4)-dependent nuclear factor kappa B (NF-κB) signaling pathway and the phosphorylation of extracellular signal-regulated kinase (ERK). nih.gov Adamantane-linked isothiourea derivatives have also been shown to suppress TLR4-MyD88-NF-κB signaling, which may contribute to their anti-inflammatory effects. nih.gov
Anticancer and Cytotoxic Effects in Cellular Models
The cytotoxic potential of adamantane derivatives against various cancer cell lines has been a subject of considerable research. mdpi.comnih.govnih.govbohrium.comrsc.orgresearchgate.netnih.gov These compounds have been shown to induce cell death and inhibit proliferation through mechanisms that include apoptosis induction and cell cycle modulation.
Several studies have demonstrated that adamantane derivatives can induce apoptosis in cancer cells. For instance, a novel adamantane thiadiazole derivative was shown to exert its antitumor activity against a lung carcinoma cell line by inducing the intrinsic (mitochondrial) apoptotic pathway. nih.gov This was evidenced by an increase in caspase-3 activity and alterations in the expression of apoptosis-related genes such as p53, Bax, and Bcl-2. nih.gov
Another study on adamantyl-substituted spirothiazolidinone derivatives found that these compounds could induce apoptosis in A549 lung cancer cells. bohrium.com Gene expression analysis revealed an upregulation of pro-apoptotic genes like p53, CASP3, BAX, CYCS, and AIF, and a downregulation of anti-apoptotic genes such as CASP9, BCL2, and XIAP. bohrium.com Similarly, certain 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives were found to induce apoptosis in H460 lung cancer cells, an effect mediated by the orphan nuclear receptor Nur77. rsc.org
Table 2: Apoptotic Effects of Adamantane Derivatives in Cancer Cell Lines
| Adamantane Derivative Class | Cancer Cell Line | Key Apoptotic Events | Reference |
|---|---|---|---|
| Adamantane thiadiazole | Lung carcinoma (A549) | Induction of intrinsic pathway, increased caspase-3 activity | nih.gov |
| Adamantyl-substituted spirothiazolidinone | Lung cancer (A549) | Upregulation of p53, CASP3, BAX; Downregulation of BCL2, XIAP | bohrium.com |
| Adamantane-indole-urea/thiourea | Lung cancer (H460) | Nur77-mediated apoptosis, Parp cleavage | rsc.org |
| Adamantane-linked isothiourea | Hepatocellular carcinoma | Inhibition of TLR4-MyD88-NF-κB signaling | nih.gov |
In addition to inducing apoptosis, some adamantane derivatives have been observed to interfere with the cell cycle progression of cancer cells. The study on the adamantane thiadiazole derivative in a lung carcinoma cell line included an analysis of its effect on the cell cycle using flow cytometry, indicating that cell cycle modulation is a component of its cytotoxic activity. nih.gov Research on a triterpenoid, bauerane, in A549 human lung cancer cells showed that it induced S-phase cell cycle arrest, which was associated with a reduction in cyclin B1 protein levels. nih.gov While bauerane itself is not an adamantane derivative, this study highlights a potential mechanism of anticancer action that could be shared by other cytotoxic compounds, including those with an adamantane moiety. The ability of certain compounds to induce cell cycle arrest is a well-established strategy in cancer therapy. taylorandfrancis.com
Investigations into Neurobiological Interactions and Receptor Antagonism
There is currently no available research data on the neurobiological interactions of this compound. While the adamantane scaffold is a key feature of compounds known to interact with neurotransmitter receptors, such as the NMDA receptor antagonist memantine, specific investigations into this dimethyl derivative are absent from the scientific literature.
Ligand-Receptor Binding Studies
No ligand-receptor binding assays or affinity studies for this compound have been published. Therefore, its binding profile at various central nervous system receptors remains unknown. Data tables summarizing receptor affinity (e.g., Ki or IC50 values) cannot be provided due to the lack of primary research.
Ion Channel Modulation Mechanisms
Information regarding the effects of this compound on ion channels is not available. Studies investigating its potential to modulate the activity of voltage-gated or ligand-gated ion channels have not been reported. As such, any mechanism of action related to ion channel blockade or potentiation is purely speculative at this time.
Enzyme Inhibition and Allosteric Modulation Studies (e.g., Soluble Epoxide Hydrolase)
There are no published studies on the inhibitory or modulatory effects of this compound on enzymes. While other adamantane derivatives have been investigated as inhibitors of enzymes like soluble epoxide hydrolase, research has not been extended to this specific compound. Consequently, there is no data on its potency, selectivity, or mechanism of enzyme inhibition.
Computational and Theoretical Studies on 2 3,5 Dimethyl 1 Adamantyl Amino Ethanol and Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. researchgate.net For 2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol, these methods can determine the distribution of electron density, identify the most reactive sites, and calculate key electronic properties.
Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO is a significant indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. semanticscholar.org For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack and their role in forming hydrogen bonds. The bulky adamantane (B196018) cage, being a hydrocarbon, would exhibit a neutral or slightly positive potential (blue and green regions), highlighting its lipophilic and non-polar nature. nih.gov
Mulliken charge distribution analysis further quantifies the partial charges on each atom, offering insights into the molecule's polarity and the nature of its chemical bonds. researchgate.net
| Parameter | Predicted Value/Description | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates electron-donating capability (nucleophilicity). |
| LUMO Energy | ~ 1.0 to 2.0 eV | Indicates electron-accepting capability (electrophilicity). |
| HOMO-LUMO Gap | ~ 7.5 to 9.5 eV | Relates to chemical stability and reactivity. A larger gap suggests higher stability. |
| Dipole Moment | ~ 2.0 to 3.5 D | Quantifies the overall polarity of the molecule. |
| MEP Negative Region | Located on N and O atoms | Identifies sites for electrophilic attack and hydrogen bond donors. semanticscholar.org |
| MEP Positive/Neutral Region | Located on the adamantane cage | Highlights the lipophilic/hydrophobic character of the moiety. nih.gov |
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as this compound, interacts with a biological target, typically a protein receptor or enzyme. nih.govarxiv.org These methods are fundamental in drug discovery for predicting binding affinity and understanding the mechanism of action. mdpi.com
Molecular Docking: The process begins with the three-dimensional structures of the ligand and the target protein. Docking algorithms then predict the preferred orientation of the ligand within the protein's binding site, calculating a "docking score" that estimates the binding affinity. nih.govnih.gov For this compound, key interactions would be predicted:
Hydrophobic Interactions: The bulky and lipophilic 3,5-dimethyl-adamantyl group would likely fit into a hydrophobic pocket of the receptor, forming van der Waals interactions with non-polar amino acid residues like Valine, Leucine, and Alanine. mdpi.com This "lipophilic bullet" effect is a well-known characteristic of adamantane derivatives in medicinal chemistry. nih.gov
Hydrogen Bonding: The amino and hydroxyl groups of the ethanolamine (B43304) side chain are capable of forming crucial hydrogen bonds with polar residues (e.g., Serine, Aspartate) in the binding site, which often act as an anchor for the molecule. mdpi.commdpi.com
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted ligand-protein complex over time. nih.govnih.gov By simulating the movements of atoms and molecules, MD provides insights into the dynamic nature of the interaction. ksu.edu.sa Key parameters analyzed include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. semanticscholar.org
Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.
Radius of Gyration (Rg): Indicates the compactness of the protein, which can change upon ligand binding. ksu.edu.sa
| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |
|---|---|---|
| Dimethyl-adamantyl cage | Hydrophobic / van der Waals | Val, Leu, Ile, Ala, Phe, Trp mdpi.com |
| Amino group (-NH) | Hydrogen Bond Donor | Asp, Glu, Ser (side chain carbonyl/hydroxyl) |
| Hydroxyl group (-OH) | Hydrogen Bond Donor/Acceptor | Ser, Thr, Gln, Asn, His mdpi.com |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. nih.govmdpi.com For adamantane aminoalcohols, SAR studies have established several key principles. The introduction of a hydroxyl group near the amino group has been explored to understand its effect on activity. nih.gov
Key SAR insights for adamantane derivatives include:
The Adamantane Cage: The bulky cage often serves as a lipophilic anchor, fitting into hydrophobic pockets of target proteins. Substituents on the cage, such as the methyl groups in this compound, can modulate this lipophilicity and steric fit, thereby affecting potency. nih.govresearchgate.net
The Amino Group: The basic amino group is frequently essential for activity, often forming critical hydrogen bonds or salt bridges with the target receptor. pharmacy180.com N-alkylation can sometimes alter or reduce activity. nih.gov
The Linker and Functional Groups: The ethanolamine side chain's length, flexibility, and the presence of the hydroxyl group are critical. The hydroxyl group can introduce additional hydrogen bonding capabilities, potentially increasing binding affinity and altering the compound's pharmacological profile compared to simple aminoadamantanes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR a step further by creating mathematical models that correlate chemical structure with biological activity. nih.govmdpi.com 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can be used to build a model based on a series of analogous compounds. mdpi.com This model can then predict the activity of new, unsynthesized molecules and visually map regions where steric bulk or electrostatic changes would be favorable or unfavorable for activity.
| Structural Modification | General Effect on Activity | Rationale |
|---|---|---|
| Removal of hydroxyl group | Alters binding profile and potency | Loss of a key hydrogen bonding site. nih.gov |
| Modification of adamantyl substituents (e.g., changing methyl groups) | Modulates activity | Changes lipophilicity and steric interactions within the binding pocket. researchgate.net |
| Replacement of amino group | Often leads to inactive compounds | The amino group is typically a critical pharmacophoric feature. pharmacy180.com |
| Changing the length of the aminoalcohol chain | Impacts potency | Affects the positioning of functional groups for optimal interaction with the target. |
Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties through In Silico Methods
In silico ADMET prediction is a crucial component of modern drug discovery, used to identify compounds with favorable pharmacokinetic and safety profiles early in the development process. nih.govresearchgate.netresearchgate.net Various computational models and web-based platforms, such as ADMETlab and pkCSM, can predict these properties for this compound based on its structure. semanticscholar.orgmdpi.com
Key predicted properties include:
Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to assess oral bioavailability. The high lipophilicity conferred by the adamantane cage generally favors good absorption. nih.govmdpi.com
Distribution: Blood-brain barrier (BBB) penetration is a key property for CNS-acting drugs. The lipophilic nature of adamantane derivatives often leads to predictions of good BBB permeability. nih.gov Plasma protein binding is also estimated.
Metabolism: Predictions identify likely sites of metabolism by cytochrome P450 (CYP) enzymes. The adamantane cage itself is relatively stable, but the ethanolamine side chain could be a site for metabolic modification. nih.gov
Excretion: Properties like renal clearance are estimated.
Toxicity: Models predict potential toxicities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. mdpi.com
Physicochemical properties are also calculated, including adherence to frameworks like Lipinski's Rule of Five, which helps to evaluate the "drug-likeness" of a compound. phcogj.com
| ADMET Property | Category | Predicted Outcome | Implication |
|---|---|---|---|
| Molecular Weight | Physicochemical | 223.35 g/mol | Complies with Lipinski's Rule (<500) phcogj.com |
| logP (Lipophilicity) | Physicochemical | High positive value | High lipophilicity, likely good membrane permeability. nih.govphcogj.com |
| Human Intestinal Absorption (HIA) | Absorption | High | Good potential for oral absorption. nih.gov |
| Blood-Brain Barrier (BBB) Permeation | Distribution | Yes | Potential to act on targets within the central nervous system. nih.gov |
| P-glycoprotein (P-gp) Substrate/Inhibitor | Distribution/Excretion | Predicted as non-substrate/inhibitor | Lower risk of certain drug-drug interactions. mdpi.com |
| CYP450 Inhibition | Metabolism | Predicted non-inhibitor of major isoforms | Lower potential for metabolic drug-drug interactions. |
| hERG Inhibition | Toxicity | Low risk | Lower risk of cardiotoxicity. |
| Ames Mutagenicity | Toxicity | Non-mutagen | Indicates a favorable safety profile. nih.gov |
Advanced Research Applications of Adamantane Based Amino Alcohols
Engineering of Drug Delivery Systems
Adamantane (B196018) derivatives are widely applied in the design and synthesis of new drug delivery systems. nih.gov The incorporation of the adamantyl group into drug structures can increase lipophilicity and improve pharmacological properties. nih.gov The structural features of 2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol, specifically its amphiphilic nature, make it a prime candidate for the engineering of sophisticated drug carriers like liposomes and other self-assembling nanomaterials. nih.govnih.govrsc.org
Adamantane as a Liposomal Anchor for Membrane Interactions
The 3,5-dimethyl-adamantyl group of this compound serves as a highly effective lipophilic anchor. Its bulky and rigid structure allows it to be firmly embedded within the lipid bilayer of liposomes, while the hydrophilic aminoethanol portion remains exposed to the aqueous exterior. nih.gov This configuration is analogous to phospholipids, the natural building blocks of cell membranes.
Key Research Findings:
Stable Anchoring: The adamantane cage's high lipophilicity ensures its stable insertion into the hydrophobic core of the lipid membrane. nih.gov This is a critical first step for the transfer of drugs through cell membranes. nih.gov Studies on similar adamantane-functionalized molecules show they can be successfully entrapped in liposomes, creating stable model membrane systems. nih.gov
Surface Modification: By anchoring adamantane derivatives with functional head groups, the surface of liposomes can be modified for targeted drug delivery. The exposed amino alcohol group of this compound could be further conjugated with targeting ligands, such as antibodies or folate, to direct the liposome (B1194612) to specific cells or tissues, like cancer cells or activated macrophages. nih.gov
Enhanced Stability: The inclusion of bulky groups like adamantane within the lipid bilayer can increase the packing density and rigidity of the liposomal membrane, potentially enhancing its stability and reducing premature drug leakage. nih.gov
| Feature of this compound | Role in Liposomal Systems |
| 3,5-Dimethyl-Adamantyl Group | Provides strong, stable anchoring within the lipid bilayer due to high lipophilicity and steric bulk. |
| Aminoethanol Head Group | Presents a hydrophilic interface to the external aqueous environment; offers a reactive site for conjugating targeting molecules. |
| Amphiphilic Nature | Facilitates the self-assembly and stable incorporation into the liposomal structure. |
Self-Assembling Systems and Nanomaterials
The amphiphilic character of this compound, possessing a distinct hydrophobic adamantane "tail" and a hydrophilic amino alcohol "head," is a primary driver for its self-assembly into ordered nanostructures. nih.govrsc.org This process is governed by noncovalent interactions such as hydrophobic effects, hydrogen bonding, and van der Waals forces. beilstein-journals.orgnih.gov
Key Research Findings:
Formation of Micelles and Vesicles: In aqueous environments, molecules like this compound are expected to spontaneously assemble into structures such as micelles or vesicles (liposomes). This behavior is fundamental to creating nanoparticle-based drug delivery systems that can encapsulate and transport therapeutic agents. nih.gov
Stimuli-Responsive Materials: The amino group in the hydrophilic head can be protonated or deprotonated depending on the pH. This allows for the creation of pH-responsive nanomaterials that may change their structure or release their payload in specific environments, such as the acidic microenvironment of a tumor.
Supramolecular Assemblies: The adamantane group is well-known for its strong and specific host-guest interactions with cyclodextrins. rsc.org This recognition can be exploited to build more complex, self-assembling supramolecular systems for controlled drug release or as components of hydrogels. rsc.org
Catalysis and Organocatalysis with Adamantane Derivatives
Adamantane derivatives have become valuable scaffolds in the development of catalysts due to their unique steric and electronic properties. acs.org The structure of this compound combines a bulky, rigid adamantane framework with a β-amino alcohol moiety, a privileged functional group in organocatalysis. researchgate.netelsevierpure.com
Key Research Findings:
Steric Influence: The bulky 3,5-dimethyl-adamantyl group can create a well-defined chiral pocket around a catalytic center. This steric hindrance is crucial for controlling the stereoselectivity of chemical reactions, potentially leading to high yields of a desired enantiomer in asymmetric synthesis.
Bifunctional Catalysis: β-amino alcohols are known to act as bifunctional organocatalysts. researchgate.netelsevierpure.com The amine can form an iminium or enamine intermediate with a substrate, while the hydroxyl group can act as a hydrogen bond donor to further activate the substrate and control its orientation. researchgate.net
Ligand Development: The amino alcohol functionality can coordinate to metal centers, making this compound a potential ligand for transition metal catalysis. The adamantane group would influence the solubility, stability, and steric environment of the resulting metal complex.
| Potential Catalytic Role | Structural Contributor | Mechanism of Action |
| Asymmetric Organocatalyst | β-Amino Alcohol Moiety | Formation of chiral iminium/enamine intermediates; hydrogen bonding. researchgate.net |
| Steric Directing Group | 3,5-Dimethyl-Adamantyl Group | Creates a sterically hindered environment to control facial selectivity. |
| Chiral Ligand | Entire Molecule | Coordinates with a metal center to form a chiral catalyst for asymmetric transformations. |
Materials Science and Polymer Chemistry Applications
The incorporation of the adamantane cage into polymers is a well-established strategy for enhancing their physical and thermal properties. usm.eduresearchgate.net The rigidity, bulkiness, and exceptional thermal stability of the adamantane structure are transferred to the resulting polymer. usm.edu
Key Research Findings:
Improved Mechanical Properties: The rigid, diamond-like structure of adamantane can enhance the stiffness and mechanical strength of polymers. wikipedia.org
Enhanced Solubility: Despite its bulk, the three-dimensional, non-planar structure of adamantane can disrupt chain packing and inhibit crystallization, which often improves the solubility of otherwise rigid polymers in organic solvents. usm.eduacs.org
Reactive Monomer: The hydroxyl group in this compound provides a reactive site for polymerization. It can participate in step-growth polymerizations to form polyurethanes (reacting with isocyanates) or polyesters (reacting with carboxylic acids or their derivatives), directly incorporating the functional adamantane unit into the polymer backbone.
Biosensing and Molecular Recognition Systems
Molecular recognition is a fundamental process in biology and chemistry, and the adamantane moiety is a cornerstone of many artificial recognition systems. rsc.orgacs.org This is primarily due to its nearly perfect size and shape complementarity with the hydrophobic cavity of cyclodextrin (B1172386) macrocycles. rsc.orgresearchgate.net
Key Research Findings:
Future Directions and Interdisciplinary Research Opportunities
Design of Novel Multi-Target Directed Ligands
The development of multi-target directed ligands (MTDLs) is a growing strategy in drug discovery, particularly for complex multifactorial diseases like neurodegenerative disorders and cancer. nih.govbenthamscience.com The adamantane (B196018) scaffold is well-suited for this approach due to its distinct physicochemical properties. nih.gov The high lipophilicity of the 3,5-dimethyl-adamantyl group can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier, a critical feature for neuroactive compounds. nih.gov
Future research could focus on using 2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol as a starting point for creating MTDLs. The amino alcohol group can be readily modified to incorporate pharmacophores known to interact with specific biological targets. For instance, by linking it to moieties that target enzymes, receptors, or ion channels implicated in a particular disease, a single molecule could be engineered to modulate multiple pathological pathways simultaneously. The adamantane cage itself can act as a "lipophilic bullet," anchoring the ligand in a binding pocket or participating in crucial hydrophobic interactions. nih.gov
| Design Strategy | Potential Therapeutic Area | Rationale |
| Hybridization with an Acetylcholinesterase Inhibitor Moiety | Alzheimer's Disease | The adamantane group could target NMDA receptors (similar to memantine), while the added moiety inhibits acetylcholinesterase, addressing two key pathways in the disease. nih.gov |
| Conjugation with a Kinase Inhibitor | Oncology | The adamantane scaffold can improve the pharmacokinetic properties of a kinase inhibitor, while the overall conjugate could be designed to overcome drug resistance. |
| Fusion with an Antioxidant Group | Neurodegenerative Diseases | Combining the adamantane structure with a free-radical scavenger could create a compound that both modulates neurotransmitter receptors and reduces oxidative stress. |
These approaches leverage the modular nature of the parent compound to build complex molecules with tailored polypharmacology, potentially leading to more effective and safer therapeutics. nih.gov
Integration with Supramolecular Chemistry Principles
Supramolecular chemistry, which focuses on non-covalent interactions, offers a versatile platform for creating advanced materials and drug delivery systems. researchgate.netnih.gov The adamantane group is a cornerstone of host-guest chemistry, known for forming stable inclusion complexes with macrocyclic hosts like cyclodextrins and cucurbit[n]urils. nih.govmdpi.com This strong and predictable binding can be exploited in various ways.
The integration of this compound into supramolecular systems could lead to:
Targeted Drug Delivery: By encapsulating the adamantane moiety within a host molecule that is functionalized with a targeting ligand (e.g., for a specific cell surface receptor), a drug delivery system can be constructed. The amino alcohol portion could be attached to a therapeutic payload, which would then be delivered specifically to the desired cells. mdpi.com
Stimuli-Responsive Materials: The host-guest interaction is often sensitive to external stimuli such as pH, temperature, or light. This could be used to design "smart" materials where the release of a linked molecule is triggered by specific environmental conditions.
Self-Assembled Nanostructures: The compound could serve as a building block for creating self-assembled structures like liposomes or micelles. The adamantane group would act as a hydrophobic anchor within a lipid bilayer, while the polar amino alcohol group would be exposed to the aqueous environment, providing a site for further surface functionalization. mdpi.com
| Supramolecular Host | Potential Application | Interaction Principle |
| Cyclodextrins (CDs) | Enhanced Solubility, Controlled Release | The hydrophobic adamantane cage fits snugly into the hydrophobic cavity of the CD, forming a stable inclusion complex in aqueous solutions. nih.govmdpi.com |
| Cucurbit[n]urils (CB[n]) | High-Affinity Binding, Sensing | CB[n] hosts offer a highly constrained cavity that leads to exceptionally strong binding with adamantane guests, useful for creating stable assemblies or sensitive detection systems. nih.gov |
| Calixarenes | Molecular Recognition, Ion Transport | Functionalized calixarenes can be designed to recognize and bind the adamantane group, potentially creating ion channels or sensors. |
Exploration of Chiral Adamantane Amino Alcohols in Asymmetric Synthesis
Chiral 1,2-amino alcohols are privileged structures in chemistry, serving as crucial building blocks for pharmaceuticals and as highly effective ligands or catalysts in asymmetric synthesis. researchgate.netnih.govnih.gov While the parent compound this compound is achiral, its structure is a prime candidate for modification to introduce chirality.
Future research could explore two main avenues:
Synthesis of Chiral Derivatives: The synthesis of chiral analogues, where a substituent is introduced at the carbon atom bearing the hydroxyl group, would generate a stereocenter. These new chiral adamantane amino alcohols could be evaluated as ligands for asymmetric metal catalysis or as organocatalysts. The steric bulk of the dimethyl-adamantyl group could impart high levels of stereocontrol in chemical transformations. sigmaaldrich.com
Use as a Chiral Auxiliary: The compound could be resolved into its enantiomers (if a chiral center is introduced) and used as a chiral auxiliary to guide the stereochemical outcome of a reaction. After the reaction, the auxiliary could be cleaved and recovered.
The development of synthetic routes to enantiopure adamantane amino alcohols would be a significant contribution, providing new tools for chemists to construct complex chiral molecules with high precision. nih.govnih.gov
| Catalytic Application | Potential Reaction | Role of the Chiral Adamantane Ligand |
| Asymmetric Transfer Hydrogenation | Reduction of ketones and imines | The sterically demanding adamantane group could create a well-defined chiral pocket around the metal center, leading to high enantioselectivity. nih.gov |
| Asymmetric Alkylation | Addition of organometallic reagents to aldehydes | The ligand could control the facial selectivity of the nucleophilic attack. |
| Enantioselective Epoxidation | Oxidation of alkenes | The chiral environment provided by the ligand would direct the oxidant to one face of the double bond. |
High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
To fully explore the therapeutic potential of the this compound scaffold, modern drug discovery techniques like high-throughput screening (HTS) and combinatorial chemistry can be employed. These methods allow for the rapid synthesis and evaluation of large libraries of related compounds, accelerating the identification of new lead molecules. rsc.org
A combinatorial library could be generated by modifying the amino alcohol moiety. The secondary amine and the primary alcohol are convenient handles for a wide range of chemical reactions. For example:
N-Acylation/Alkylation: A diverse set of acyl chlorides, sulfonyl chlorides, or alkyl halides could be reacted with the amine to create a library of amides, sulfonamides, and tertiary amines.
O-Esterification/Etherification: The alcohol could be reacted with various carboxylic acids or alkyl halides to produce a library of esters and ethers.
Once synthesized, this library of derivatives could be subjected to HTS against a panel of biological targets. This approach systematically explores the structure-activity relationship (SAR) around the adamantane core, quickly identifying derivatives with promising biological activity for further optimization. nih.gov
| Modification Site | Reaction Type | Potential Functional Groups Introduced |
| Amino Group (NH) | Acylation, Sulfonylation, Reductive Amination | Amides, Carbamates, Sulfonamides, Substituted Amines |
| Hydroxyl Group (OH) | Esterification, Etherification | Esters, Ethers |
| Both Groups | Cyclization | Heterocyclic rings (e.g., oxazolidines) |
This systematic exploration could uncover novel adamantane derivatives with applications ranging from antiviral and neuroprotective agents to new materials with unique properties. nih.govmdpi.com
Q & A
Q. What are the established synthetic routes for 2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol, and how can reaction conditions be optimized for higher yields?
The synthesis of adamantyl-containing compounds typically involves alkylation and amination steps. A validated approach for structurally similar adamantane derivatives involves reacting adamantyl amines with aldehydes or alkylating agents in dichloroethane with triethylamine as a base, achieving yields of 66–87% depending on substituents . For this compound, key steps include:
- Alkylation : Reacting 3,5-dimethyladamantylamine with a brominated ethanol derivative (e.g., 2-bromoethanol) under basic conditions (e.g., K₂CO₃).
- Amination : Purification via column chromatography to isolate the product.
Optimization strategies: - Temperature control : Maintain 40–60°C to balance reactivity and side reactions.
- Solvent selection : Dichloroethane enhances solubility of adamantane derivatives.
- Catalyst use : Triethylamine improves reaction efficiency by neutralizing HBr byproducts .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the adamantyl backbone and ethanolamine linkage. Peaks at δ 1.6–2.1 ppm (adamantyl CH₃ groups) and δ 3.4–3.7 ppm (ethanolamine protons) are diagnostic .
- IR spectroscopy : Stretching vibrations at 3300 cm⁻¹ (N-H) and 1050–1100 cm⁻¹ (C-O) validate functional groups .
- X-ray crystallography : SHELXL (via SHELX suite) resolves steric effects of the 3,5-dimethyladamantyl group. Rigorous refinement protocols (e.g., TWIN commands for twinned crystals) ensure accuracy in asymmetric unit determination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for adamantane derivatives like this compound?
Discrepancies in activity data (e.g., variable IC₅₀ values in enzyme inhibition studies) require:
- Meta-analysis : Compare experimental conditions (e.g., buffer pH, solvent polarity) across studies to identify confounding variables.
- Reproducibility protocols : Standardize assays using reference compounds (e.g., memantine derivatives) as internal controls .
- Open-data practices : Share raw datasets (e.g., via repositories like ECHA or PubChem) to enable cross-validation of results .
Q. What computational modeling strategies are recommended to predict the reactivity and regioselectivity of this compound in nucleophilic reactions?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic sites (e.g., ethanolamine oxygen vs. adamantyl nitrogen).
- Molecular docking : Simulate interactions with biological targets (e.g., NMDA receptors) to prioritize synthetic modifications .
- Steric parameter analysis : Use Tolman’s cone angles to quantify hindrance from 3,5-dimethyl groups, predicting reaction feasibility .
Q. How does steric hindrance from the 3,5-dimethyladamantyl group influence the compound’s intermolecular interactions in catalytic systems?
The bulky adamantyl group:
- Reduces aggregation : Prevents π-π stacking in solution, enhancing solubility in nonpolar solvents.
- Modifies catalytic activity : In metal-organic frameworks (MOFs), steric effects limit coordination sites, favoring monodentate over polydentate binding .
- Impacts reaction kinetics : Slows nucleophilic substitution rates by 30–50% compared to non-methylated analogs, as shown in kinetic studies of similar adamantane derivatives .
Q. What methodologies are critical for analyzing metabolic stability of this compound in preclinical studies?
- In vitro assays : Use liver microsomes (human/rat) with LC-MS to track hydroxylation or N-demethylation pathways.
- Isotope labeling : ¹⁴C-labeled ethanolamine moieties quantify metabolic byproducts .
- Computational ADME : Tools like SwissADME predict cytochrome P450 interactions, guiding structural tweaks to improve half-life .
Q. How can crystallographic data from SHELX be leveraged to resolve polymorphism in this compound?
- TWIN refinement : Address pseudo-merohedral twinning via SHELXL’s TWIN/BASF commands .
- Hirshfeld surface analysis : Map intermolecular contacts (e.g., H-bonding vs. van der Waals) to distinguish polymorphic forms.
- Dynamic DSC : Correlate thermal stability (e.g., melting points) with crystal packing patterns observed in SHELX outputs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
